molecular formula C20H21N3OS B5570323 4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine

4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine

Cat. No. B5570323
M. Wt: 351.5 g/mol
InChI Key: DTFBBTVITZQLDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes that yield novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives with varying affinities for opioid receptors. These synthetic pathways are crucial for developing compounds with specific biological activities, as detailed in the work by Trabanco et al. (2006, 2007) (Trabanco et al., 2006) (Trabanco et al., 2007).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of an imidazolyl group attached to a piperidine ring, which is further modified with various substituents to enhance selectivity and potency towards delta-opioid receptors. The structural characteristics are pivotal for the biological activity of these compounds, as they determine the interaction with specific receptors.

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions that are fundamental to their synthesis and modification. For example, the cyclo condensation reactions, as discussed by Rajkumar et al. (2014) in the synthesis of similar imidazol-ethylpiperazine derivatives, highlight the versatility and reactivity of these compounds (Rajkumar et al., 2014).

Scientific Research Applications

Mixed Ligand Concepts

A study explored mixed ligand fac-tricarbonyl complexes, where imidazole and 1H-imidazole-4-carboxylic acid were used as ligands. This approach allows the labeling of bioactive molecules containing monodentate or bidentate donor sites, demonstrating potential applications in biochemistry and pharmaceutical research (Mundwiler et al., 2004).

Synthesis of Benzodiazepines

Imidazole-containing 1, 5-benzodiazepines were synthesized using a piperidine catalyst. This synthesis protocol highlights environmental friendliness and high yields, suggesting a greener approach to chemical synthesis (Konda et al., 2011).

Reductive Amination in Carbonyl Derivatives

An iron-catalyzed method for reductive amination of carbonyl derivatives with ω-amino fatty acids was developed, using an imidazol-2-ylidene complex. This method is efficient for synthesizing various cyclic amines, indicating its importance in organic synthesis (Wei et al., 2019).

NMDA Receptor Ligands

A compound with a 4-(1H-imidazol-4-yl)but-3-ynyl group in piperidine was identified as a potent antagonist of the NMDA receptor. This discovery has implications in neuropharmacology, particularly in Parkinson's disease research (Wright et al., 1999).

Metal-Based Chemotherapy

Research on metal complexes with imidazole derivatives showed potential applications in chemotherapy against tropical diseases. These findings open avenues for novel metal-based therapeutic agents (Navarro et al., 2000).

Novel Imidazole Derivatives Synthesis

A novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives was synthesized. This indicates the potential of such derivatives in developing new pharmaceutical compounds (Goli-Garmroodi et al., 2015).

Corrosion Inhibition Studies

Benzimidazole derivatives were studied for their corrosion inhibitive action on steel, indicating their utility in industrial applications (Yadav et al., 2016).

Histamine H3 Receptor Agonists

Studies on 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperazine and piperidine derivatives showed their potential as histamine H3 receptor agonists. This research contributes to the understanding of histamine receptors in pharmacology (Ishikawa et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physical and chemical properties. It could potentially be explored for use in pharmaceuticals, materials science, or other areas of chemistry .

properties

IUPAC Name

[4-(1H-imidazol-2-yl)piperidin-1-yl]-(4-methyl-5-phenylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-13-17(25-18(14)15-5-3-2-4-6-15)20(24)23-11-7-16(8-12-23)19-21-9-10-22-19/h2-6,9-10,13,16H,7-8,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFBBTVITZQLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)N2CCC(CC2)C3=NC=CN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine

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